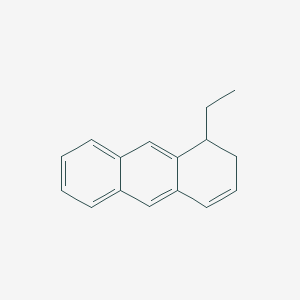
5,9-Dichloro-2-methoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dichloro-2-methoxyacridine is a chemical compound with the molecular formula C14H9Cl2NO. It is a derivative of acridine, a class of compounds known for their planar, tricyclic structure. Acridines are often studied for their biological activities, including mutagenic and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,9-Dichloro-2-methoxyacridine can be synthesized through various methods. One common approach involves the reaction of 5,9-dichloroacridine with methanol in the presence of a base. The reaction typically requires heating and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Dichloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Oxidized products may include quinone derivatives.
Reduction: Reduced products may include amine derivatives.
Applications De Recherche Scientifique
5,9-Dichloro-2-methoxyacridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its anticancer properties and potential as a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of 5,9-Dichloro-2-methoxyacridine involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can lead to mutations and cell death, making it a potential anticancer agent. The compound may also inhibit specific enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,9-Dichloro-2-methoxyacridine
- 9-Chloroacridine
- Acridine
Uniqueness
5,9-Dichloro-2-methoxyacridine is unique due to the specific positioning of the chlorine and methoxy groups on the acridine ring. This unique structure influences its chemical reactivity and biological activity, distinguishing it from other acridine derivatives .
Propriétés
Numéro CAS |
92150-78-2 |
|---|---|
Formule moléculaire |
C14H9Cl2NO |
Poids moléculaire |
278.1 g/mol |
Nom IUPAC |
5,9-dichloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9Cl2NO/c1-18-8-5-6-12-10(7-8)13(16)9-3-2-4-11(15)14(9)17-12/h2-7H,1H3 |
Clé InChI |
DPSBKDZOJGTWQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


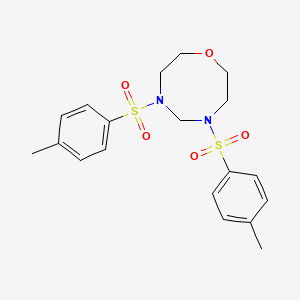
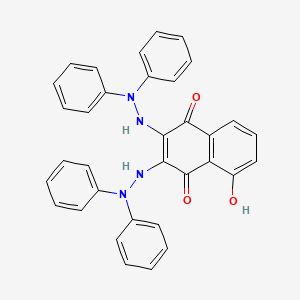
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
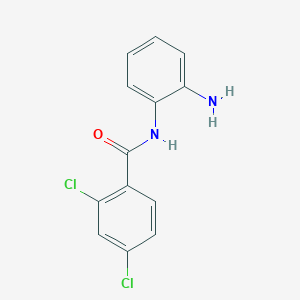
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
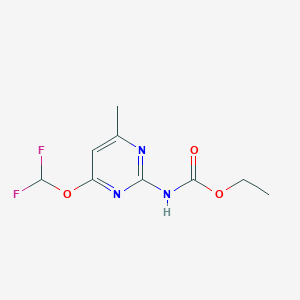
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
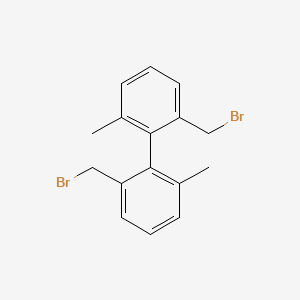


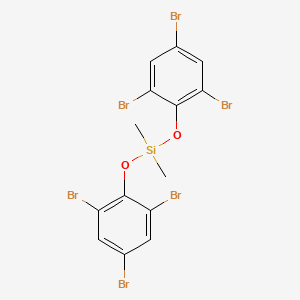
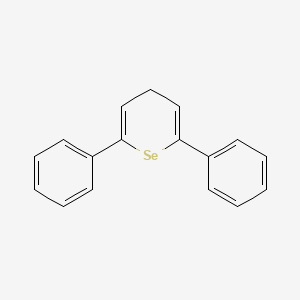
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
